1-(1-pyrenylmethyl)-3-piperidinol
Description
This compound features a piperidinol core (3-hydroxypiperidine) substituted with a pyrenylmethyl group. Piperidinol derivatives are widely explored in medicinal chemistry due to their versatile reactivity and bioactivity .
Properties
IUPAC Name |
1-(pyren-1-ylmethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c24-19-5-2-12-23(14-19)13-18-9-8-17-7-6-15-3-1-4-16-10-11-20(18)22(17)21(15)16/h1,3-4,6-11,19,24H,2,5,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTFZZJYAPSZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Piperidinol Derivatives with Aromatic Substitutions
Compounds with aromatic substituents on the piperidinol ring exhibit varied biological activities depending on the size and electronic nature of the aromatic group.
Note: *Estimated molecular weight based on pyrene (MW 202.25) + piperidinol (MW 101.15) + methyl linkage.
Key Findings:
- Benzyl vs. Pyrenylmethyl : The pyrenyl group’s extended conjugation may enhance binding to aromatic residues in proteins compared to benzyl .
- Bromopyrimidinyl : The bromine atom facilitates synthetic modifications (e.g., Suzuki coupling), making it a versatile intermediate .
Piperidinol Derivatives with Heterocyclic Moieties
Heterocyclic substituents influence electronic properties and target selectivity.
Key Findings:
- Pyrazinyl : Nitrogen-rich heterocycles improve solubility and interaction with polar targets compared to purely aromatic groups .
- Methylphenyl-Cyclohexyl : Bulky substituents like cyclohexyl enhance blood-brain barrier penetration, useful in CNS-targeting drugs .
Piperidinol Derivatives with Aliphatic Chains
Aliphatic substituents modulate flexibility and membrane permeability.
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Features | Biological Activity/Applications | References |
|---|---|---|---|---|---|
| 1-(4-Piperidinylmethyl)-3-piperidinol | Piperidinylmethyl | 198.31 | Dual piperidine rings increase structural rigidity. | Used as a scaffold in receptor ligand design. | |
| N-Methylpiperidin-3-ol | Methyl | 115.18 | Methyl group reduces hydroxyl’s H-bonding capacity. | Lower receptor binding affinity compared to hydroxylated analogs. |
Key Findings:
- Methyl vs. Hydroxyl: Hydroxyl groups enhance binding affinity through H-bonding, as seen in 3-piperidinol derivatives .
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